molecular formula C6H5ClN4S B1355042 4-Chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine CAS No. 54346-19-9

4-Chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine

Cat. No. B1355042
Key on ui cas rn: 54346-19-9
M. Wt: 200.65 g/mol
InChI Key: PDFYLKPBYWPEDQ-UHFFFAOYSA-N
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Patent
US08518931B2

Procedure details

To a mixture of 10 mL of phosphorus oxychloride and 1 mL of N,N-dimethylaniline was added 0.5 g of 2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol (crude from previous step). The solution was refluxed for 30-60 minutes until all the solid dissolved. The excess phosphorus was removed under reduced pressure and the syrupy residue poured with vigorous stirring onto a mixture of ice water. After 10 minutes, the aqueous solution was extracted with ether. The ethereal layers were collected and washed with cold water, then dried with anhydrous Na2SO4. Filtration and concentration under reduced pressure gave the desired 4-chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine. MS (ES+): 201.0 (M+1)+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN(C)C1C=CC=CC=1.[CH3:10][S:11][C:12]1[N:17]=[C:16](O)[N:15]2[N:19]=[CH:20][CH:21]=[C:14]2[N:13]=1.P(Cl)(Cl)([Cl:24])=O>>[Cl:24][C:16]1[N:15]2[N:19]=[CH:20][CH:21]=[C:14]2[N:13]=[C:12]([S:11][CH3:10])[N:17]=1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
CSC1=NC=2N(C(=N1)O)N=CC2
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Name
Quantity
10 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
with vigorous stirring onto a mixture of ice water
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was refluxed for 30-60 minutes until all the solid
Duration
45 (± 15) min
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
CUSTOM
Type
CUSTOM
Details
The excess phosphorus was removed under reduced pressure
ADDITION
Type
ADDITION
Details
the syrupy residue poured
EXTRACTION
Type
EXTRACTION
Details
the aqueous solution was extracted with ether
CUSTOM
Type
CUSTOM
Details
The ethereal layers were collected
WASH
Type
WASH
Details
washed with cold water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
Filtration and concentration under reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC1=NC(=NC=2N1N=CC2)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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